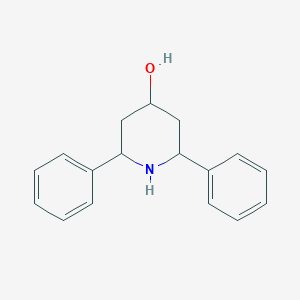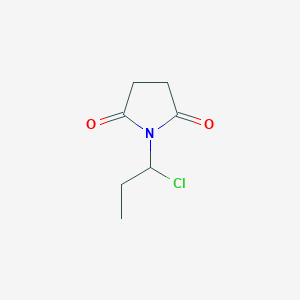
Phosphonium, tetrabutyl-, benzoate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, tetrabutyl-, benzoate (1:1) is an ionic liquid composed of tetrabutylphosphonium cations and benzoate anions. This compound is known for its unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. It is often used in various industrial and scientific applications due to its versatility and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions: Phosphonium, tetrabutyl-, benzoate (1:1) can be synthesized through an acid-base reaction between tetrabutylphosphonium hydroxide and benzoic acid. The reaction typically involves mixing an aqueous solution of tetrabutylphosphonium hydroxide with an excess of benzoic acid, followed by evaporation of water to obtain the ionic liquid .
Industrial Production Methods: In industrial settings, the production of tetrabutylphosphanium benzoate may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes such as recrystallization and distillation to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions: Phosphonium, tetrabutyl-, benzoate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complexation Reactions: The tetrabutylphosphonium cation can form complexes with various metal ions, enhancing the solubility and stability of the metal ions in solution.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require mild conditions and can be carried out at room temperature using common solvents such as water or ethanol.
Complexation Reactions: These reactions often involve the use of metal salts and may require specific pH conditions to ensure the formation of stable complexes.
Major Products Formed:
Substitution Reactions: The major products are typically new ionic liquids or salts with different anions.
Complexation Reactions: The major products are metal complexes that can be used in various applications, such as catalysis and material science.
科学的研究の応用
Phosphonium, tetrabutyl-, benzoate (1:1) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of tetrabutylphosphanium benzoate involves its ability to interact with various molecular targets and pathways. The tetrabutylphosphonium cation can form strong ionic interactions with negatively charged molecules, while the benzoate anion can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to dissolve a wide range of substances and enhance the stability of various chemical species .
類似化合物との比較
Tetrabutylphosphonium Hydroxide: Similar to tetrabutylphosphanium benzoate, this compound is used as a strong base and solvent in various chemical reactions.
Tetrabutylphosphonium Chloride: This compound is used in similar applications, such as catalysis and material science, but has different solubility and stability properties compared to tetrabutylphosphanium benzoate.
Uniqueness: Phosphonium, tetrabutyl-, benzoate (1:1) is unique due to its combination of tetrabutylphosphonium cations and benzoate anions, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to dissolve a wide range of substances and makes it particularly useful in applications where other ionic liquids may not be effective .
特性
CAS番号 |
101203-18-3 |
|---|---|
分子式 |
C23H41O2P |
分子量 |
380.5 g/mol |
IUPAC名 |
tetrabutylphosphanium;benzoate |
InChI |
InChI=1S/C16H36P.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChIキー |
ZMENDZUPTXLTAG-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)



![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)


![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)





